molecular formula C7H5F5OS B1598041 3-(Pentafluorosulfanyl)benzaldehyde CAS No. 401892-80-6

3-(Pentafluorosulfanyl)benzaldehyde

Cat. No.: B1598041
CAS No.: 401892-80-6
M. Wt: 232.17 g/mol
InChI Key: APFMXGBPENUHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentafluorosulfanyl)benzaldehyde is an organic compound with the chemical formula C₇H₅F₅OS. It is characterized by the presence of a pentafluorosulfanyl group (-SF₅) attached to a benzaldehyde moiety. This compound is notable for its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects due to the presence of multiple fluorine atoms.

Preparation Methods

One common method includes the direct fluorination of aromatic thiols and disulfides with fluorine gas . This process requires stringent reaction conditions due to the reactivity of fluorine gas. Additionally, the incorporation of the -SF₅ group can be achieved through various synthetic transformations such as amide coupling, reductive amination, and diazo-coupling .

Chemical Reactions Analysis

3-(Pentafluorosulfanyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Pentafluorosulfanyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in bioconjugation techniques, where it can be attached to biomolecules for various studies.

    Medicine: Its electron-withdrawing effects and stability are leveraged in the design of drug analogues with improved biological activities.

    Industry: It is used in the production of functional materials such as polymers and liquid crystals.

Comparison with Similar Compounds

3-(Pentafluorosulfanyl)benzaldehyde is unique compared to other similar compounds due to the presence of the -SF₅ group. Similar compounds include:

    3-(Trifluoromethyl)benzaldehyde: Contains a -CF₃ group instead of -SF₅, resulting in different physicochemical properties.

    3-(Chlorosulfonyl)benzaldehyde: Contains a -SO₂Cl group, which has different reactivity and stability compared to -SF₅.

The uniqueness of this compound lies in its combination of high chemical stability, strong electron-withdrawing effects, and significant dipole moment, which are not as pronounced in its analogs .

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFMXGBPENUHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381319
Record name 3-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401892-80-6
Record name 3-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pentafluoro-lambda6-sulfanyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pentafluorosulfanyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Pentafluorosulfanyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Pentafluorosulfanyl)benzaldehyde
Reactant of Route 4
3-(Pentafluorosulfanyl)benzaldehyde
Reactant of Route 5
3-(Pentafluorosulfanyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Pentafluorosulfanyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.